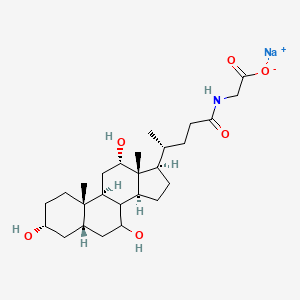
Glycocholate sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycocholate sodium, also known as sodium glycocholate, is a bile salt derived from the conjugation of cholic acid with glycine. It is an ionic amphiphilic compound with a steroid skeleton, playing a crucial role in the emulsification and absorption of dietary fats. This compound is widely used in pharmaceutical formulations as an absorption enhancer due to its ability to increase the permeability of biological membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycocholate sodium is synthesized from cholic acid, which is first converted to its glycine conjugate, glycocholic acid. The glycocholic acid is then neutralized with sodium hydroxide to form this compound. The reaction conditions typically involve:
Step 1: Conjugation of cholic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Step 2: Neutralization of glycocholic acid with sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for higher yields and purity. The process includes:
Extraction of cholic acid: from bovine or porcine bile.
Chemical conjugation: with glycine.
Purification: through crystallization and filtration techniques.
Neutralization: with sodium hydroxide and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Glycocholate sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glycodehydrocholate.
Reduction: It can be reduced to form glycocholic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions typically occur in aqueous or organic solvents under mild conditions.
Major Products:
Oxidation: Glycodehydrocholate.
Reduction: Glycocholic acid.
Substitution: Various glycocholate derivatives depending on the substituent.
Applications De Recherche Scientifique
Glycocholate sodium has diverse applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Facilitates the study of membrane permeability and transport mechanisms.
Medicine: Enhances the oral bioavailability of poorly absorbed drugs by increasing their intestinal absorption.
Industry: Employed in the formulation of pharmaceuticals, cosmetics, and food products to improve solubility and stability.
Mécanisme D'action
Glycocholate sodium exerts its effects through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic molecules. It enhances the absorption of drugs by:
Increasing membrane fluidity: Disrupts the lipid bilayer of cell membranes, increasing permeability.
Forming micelles: Solubilizes hydrophobic drugs into micelles, facilitating their transport across biological membranes.
Inhibiting proteases: Reduces the degradation of peptide drugs, enhancing their stability and absorption.
Comparaison Avec Des Composés Similaires
Sodium taurocholate: Another bile salt with a taurine conjugate instead of glycine.
Sodium glycodeoxycholate: A bile salt lacking a hydroxyl group at the 7 position, making it more lipophilic.
Sodium taurodeoxycholate: Similar to sodium glycodeoxycholate but with a taurine conjugate.
Uniqueness of Glycocholate Sodium:
Hydrophilic and hydrophobic balance: The presence of both hydrophilic (glycine) and hydrophobic (cholic acid) components makes this compound an effective emulsifier and absorption enhancer.
Versatility: Its ability to form micelles and increase membrane permeability makes it suitable for a wide range of applications in drug delivery and formulation.
This compound stands out due to its unique balance of properties, making it a valuable compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C26H42NNaO6 |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO6.Na/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24?,25+,26-;/m1./s1 |
Clé InChI |
OABYVIYXWMZFFJ-CYNXBEPGSA-M |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
SMILES canonique |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride](/img/structure/B10798903.png)
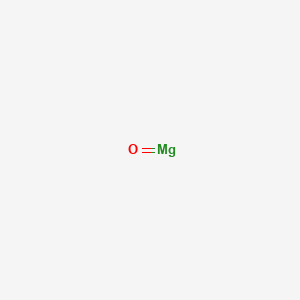
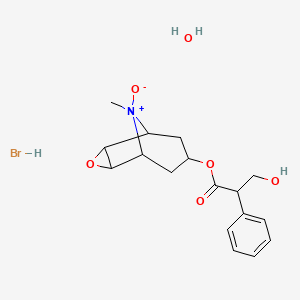

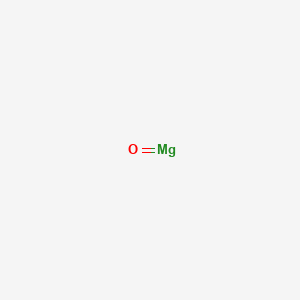
![(Z)-7-[(1S,2R,3R,5S)-2-[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10798931.png)
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B10798940.png)
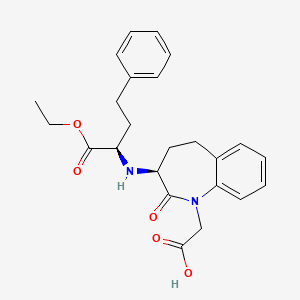

![(4R,5S,6S)-3-[(3S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10798965.png)
![2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10798969.png)
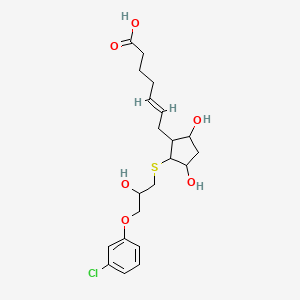
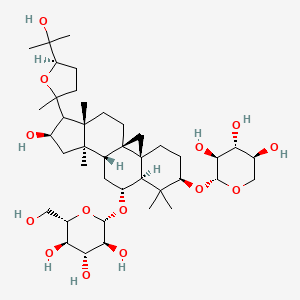
![(1R,4R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione;dihydrate](/img/structure/B10798980.png)
